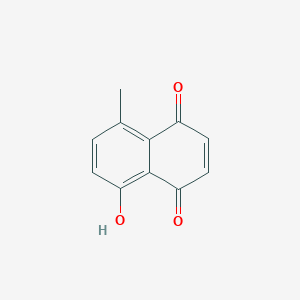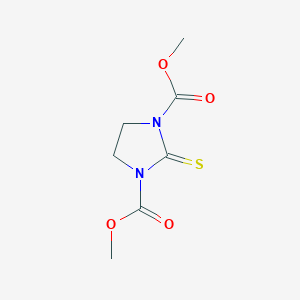
1,4-Naphthalenedione, 5-hydroxy-8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 5th position and a methyl group at the 8th position on the naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- can be synthesized through various methods. One common laboratory method involves the oxidation of 5-hydroxy-8-methyl-1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the compound can be produced by the aerobic oxidation of naphthalene derivatives over a vanadium oxide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 5-hydroxy-8-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of more complex quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 5-hydroxy-8-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinones and as a reagent in organic synthesis.
Biology: Studied for its allelopathic effects, inhibiting the growth of surrounding plants.
Medicine: Investigated for its potential anticancer, antibacterial, and antifungal properties.
Industry: Used as a dye and in the production of herbicides.
Mécanisme D'action
The biological activity of 1,4-Naphthalenedione, 5-hydroxy-8-methyl- is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of hydrogen peroxide and superoxide radicals . The compound targets various cellular pathways, leading to oxidative stress and cell death in microorganisms and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Known for its strong antibacterial and antifungal activities.
Uniqueness
1,4-Naphthalenedione, 5-hydroxy-8-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its natural occurrence in walnut trees and its role in allelopathy further distinguish it from other naphthoquinones .
Propriétés
Numéro CAS |
60011-37-2 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
5-hydroxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-6-2-3-8(13)11-9(14)5-4-7(12)10(6)11/h2-5,13H,1H3 |
Clé InChI |
TXXUBEQXPAAZRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)C=CC(=O)C2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)


![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)

